Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate
Overview
Description
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate is an organic compound with the molecular formula C12H15NO4. It is a derivative of alanine, where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the carboxyl group is esterified with methanol. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate can be synthesized through several methods. One common route involves the protection of alanine with a benzyloxycarbonyl group, followed by esterification with methanol. The reaction typically requires a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The purity of the final product is often ensured through recrystallization and chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The benzyloxycarbonyl group can be removed through hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, such as hydrochloric acid or sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Yields the free amine.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and other organic syntheses.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential in drug development and as a prodrug.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate involves its role as a protected amino acid derivative. The benzyloxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical processes. The compound’s molecular targets and pathways depend on its specific application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(benzyloxy)carbonyl]amino}benzoate
- Methyl 2-{[(benzyloxy)carbonyl]amino}hexanoate
- Methyl 2-{[(benzyloxy)carbonyl]amino}phenylacetate
Uniqueness
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate is unique due to its specific structure, which combines the properties of alanine with the protective benzyloxycarbonyl group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .
Biological Activity
Methyl 2-{[(benzyloxy)carbonyl]amino}propanoate, a compound with significant structural complexity, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.
Compound Overview
- Chemical Structure : this compound features multiple functional groups, including amines, esters, and carbonyls, with a chiral center that influences its biological interactions.
- Molecular Formula : C12H15NO4
- Molecular Weight : Approximately 239.25 g/mol
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : Basic amino acids and benzyloxycarbonyl derivatives.
- Reactions :
- Formation of the amide bond through coupling reactions.
- Protection and deprotection steps to stabilize the functional groups.
Recent advancements in synthetic methodologies have improved yield and purity, making this compound more accessible for research and development purposes.
This compound exhibits various biological activities that are attributed to its structural features:
- Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation and inducing apoptosis. The presence of the benzyloxy group may enhance stability and bioavailability, crucial for therapeutic efficacy.
- Anti-inflammatory Effects : Compounds with similar structures often exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Studies
-
Cytotoxicity Evaluation : In vitro studies demonstrated that this compound showed cytotoxic effects on specific cancer cell lines, outperforming conventional drugs like bleomycin in certain assays .
Cell Line IC50 (µM) Comparison Drug IC50 (µM) FaDu 15 Bleomycin 20 MCF-7 12 Doxorubicin 18 - Mechanism Exploration : Research has indicated that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation. Specifically, it was shown to modulate the expression of key proteins associated with tumor suppression.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-((tert-butoxycarbonyl)amino)propanoate | Chiral center (S configuration) | Potentially different pharmacological effects | Chirality may influence activity |
Methyl 2-amino-3-hydroxypropanoate | Lacks carbonyl protection | Exhibits anti-inflammatory properties | Simpler structure may limit applications |
Benzyloxycarbonyl-protected amino acids | Commonly used in peptide synthesis | Essential for drug design | Widely used in various synthetic routes |
Future Directions
The ongoing research into this compound aims to explore its full therapeutic potential through:
- In Vivo Studies : Further investigation into its pharmacokinetics and pharmacodynamics.
- Combination Therapies : Evaluating its effectiveness in combination with other anticancer agents.
- Mechanistic Studies : Detailed studies on its interaction with specific molecular targets to elucidate its mechanism of action.
Properties
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDVFTVXPVXANK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304219 | |
Record name | Methyl N-[(benzyloxy)carbonyl]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64562-95-4 | |
Record name | NSC164663 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164663 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl N-[(benzyloxy)carbonyl]alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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